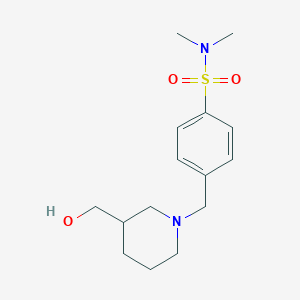

4-((3-(hydroxymethyl)piperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-[[3-(hydroxymethyl)piperidin-1-yl]methyl]-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3S/c1-16(2)21(19,20)15-7-5-13(6-8-15)10-17-9-3-4-14(11-17)12-18/h5-8,14,18H,3-4,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQMEOVWYRVHAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)CN2CCCC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671380 | |

| Record name | 4-{[3-(Hydroxymethyl)piperidin-1-yl]methyl}-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185307-93-0 | |

| Record name | 4-[[3-(Hydroxymethyl)-1-piperidinyl]methyl]-N,N-dimethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185307-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{[3-(Hydroxymethyl)piperidin-1-yl]methyl}-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-((3-(hydroxymethyl)piperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including anti-inflammatory, antitumor, and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H18N2O2S

- Molecular Weight : 270.36 g/mol

The compound features a piperidine ring with a hydroxymethyl substituent, which is critical for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of sulfonamides have been shown to induce apoptosis in various cancer cell lines through multiple mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Case Study :

In a study evaluating the effects of sulfonamide derivatives on cancer cell lines, it was found that certain modifications to the sulfonamide structure enhanced cytotoxicity against MGC-803 and HepG-2 cells. The mechanisms involved included the activation of apoptotic pathways and inhibition of tumor growth in xenograft models .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Sulfonamides are known to inhibit the production of pro-inflammatory cytokines and modulate immune responses. In vitro studies have demonstrated that such compounds can significantly reduce inflammation markers in activated macrophages .

Research Findings :

In a controlled experiment, this compound was tested for its ability to inhibit nitric oxide production in LPS-stimulated macrophages. Results showed a dose-dependent decrease in nitric oxide levels, suggesting potent anti-inflammatory activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes involved in folate synthesis, which is crucial for DNA synthesis in rapidly dividing cells such as cancer cells.

- Modulation of Apoptosis : The presence of the piperidine ring allows interaction with cellular receptors that mediate apoptotic signals.

- Anti-inflammatory Pathways : By inhibiting the NF-kB pathway, this compound can reduce the expression of inflammatory cytokines.

Data Table: Biological Activities Overview

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Sulfonamides have been historically significant as antimicrobial agents. The compound exhibits properties that can inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This mechanism is crucial in the development of new antibiotics that can combat resistant strains of bacteria.

Case Study: Antibacterial Efficacy

A study demonstrated that derivatives of sulfonamides showed improved antibacterial activity against strains of Escherichia coli and Staphylococcus aureus. The introduction of piperidine moieties enhanced the lipophilicity of the compounds, facilitating better cell membrane penetration and activity .

Anti-inflammatory Properties

Recent research indicates that sulfonamide compounds can also exhibit anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests potential applications in treating inflammatory diseases such as arthritis .

Pharmacology

Central Nervous System (CNS) Effects

The piperidine ring in the compound is known for its psychoactive properties. Research has indicated that modifications to piperidine structures can lead to compounds with neuroprotective effects. This opens avenues for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Study: Neuroprotective Agents

In experimental models, sulfonamide derivatives have shown promise in reducing oxidative stress and inflammation in neuronal cells, potentially leading to neuroprotection. These findings highlight the need for further investigation into their therapeutic potential in CNS disorders .

Industrial Applications

Catalysis

Sulfonamides can serve as effective catalysts in organic synthesis. Their ability to stabilize reaction intermediates makes them valuable in producing fine chemicals and pharmaceuticals. The compound's unique structure allows it to participate in various catalytic cycles, enhancing reaction efficiency.

Case Study: Green Chemistry

In a study focused on green chemistry, sulfonamide derivatives were utilized as catalysts for the synthesis of biodiesel from triglycerides. This application not only improves yield but also reduces environmental impact compared to traditional methods .

Comparison with Similar Compounds

Structural Analog: 4-((4-Hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide

- Key Differences :

- Implications :

Chromenone-Based Analog: 7-Hydroxy-8-((4-(hydroxymethyl)piperidin-1-yl)methyl)-3-(4-methoxyphenyl)-4H-chromen-4-one

- Key Differences: Core structure: Chromenone (4H-chromen-4-one) instead of benzenesulfonamide. Substituents: A 4-hydroxypiperidinylmethyl group and a 4-methoxyphenyl group (). Yield: 27% (lower than typical sulfonamide syntheses) ().

- Implications: The chromenone core may enhance fluorescence or metal-chelating properties, differing from sulfonamide-based bioactivity.

Methanesulfonamide Analog: N-Cyclobutyl-1-phenyl-N-(4-(4-(trifluoromethyl)piperidin-1-yl)benzyl)methanesulfonamide

Piperidine-Linked Sulfonamide: 4-(3-Methylpiperidinopropionylamino)-benzenesulfonamide

- Key Differences: Linker: Propionylamino bridge between piperidine and sulfonamide. Substituents: 3-methylpiperidine (). Melting point: 435–437 K (high crystalline stability) ().

- Implications :

- The extended linker may reduce steric hindrance, enhancing target binding.

Research Findings and Implications

- Synthetic Challenges: Low yields (e.g., 27% for chromenone derivatives) and discontinuation status suggest synthetic complexity or instability ().

- Biological Activity : Sulfonamides with trifluoromethyl or extended linkers () may offer improved pharmacokinetic profiles compared to the target compound.

- Structural Flexibility : Piperidine ring substitutions (hydroxymethyl vs. methyl) and linker design significantly influence solubility, target affinity, and metabolic stability.

Preparation Methods

Synthesis of the Piperidinyl Intermediate

The 3-(hydroxymethyl)piperidine intermediate is typically prepared through selective hydroxymethylation of piperidine derivatives. This can be achieved by:

- Reacting piperidine with formaldehyde under controlled conditions to introduce the hydroxymethyl group at the 3-position.

- Protection/deprotection strategies may be employed to ensure selectivity and avoid over-alkylation.

Preparation of N,N-Dimethylbenzenesulfonamide

The N,N-dimethylbenzenesulfonamide moiety is synthesized by sulfonylation of dimethylamine with benzenesulfonyl chloride:

- Benzenesulfonyl chloride is reacted with excess dimethylamine in an inert solvent (e.g., dichloromethane) under basic conditions to yield N,N-dimethylbenzenesulfonamide.

- Purification is typically done by recrystallization or chromatography.

Coupling via Methylene Linker

The key step involves linking the piperidinyl intermediate with the benzenesulfonamide through a methylene bridge:

- A common method is to use a chloromethyl derivative of N,N-dimethylbenzenesulfonamide or a corresponding benzylic halide.

- The piperidinyl nitrogen acts as a nucleophile, displacing the halide to form the 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide.

- Alternatively, reductive amination can be employed using a benzaldehyde derivative of the sulfonamide and the piperidinyl amine, followed by reduction (e.g., NaBH4).

Representative Synthetic Route (Example)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Piperidine + Formaldehyde, mild acid/base catalyst | Hydroxymethylation at 3-position to yield 3-(hydroxymethyl)piperidine |

| 2 | Benzenesulfonyl chloride + Dimethylamine, base, solvent | Formation of N,N-dimethylbenzenesulfonamide |

| 3 | N,N-dimethylbenzenesulfonamide chloromethyl derivative + 3-(hydroxymethyl)piperidine, base | Nucleophilic substitution to form final compound |

| 4 | Purification by chromatography/recrystallization | Isolation of pure this compound |

Research Findings and Analysis

- The synthetic routes reported in literature and patents emphasize the importance of controlling reaction conditions to avoid side reactions such as over-alkylation or sulfonamide hydrolysis.

- The compound’s preparation is supported by methods involving piperidine ring functionalization and sulfonamide coupling, consistent with known sulfonamide and piperidine chemistry.

- Molecular docking and biological activity studies on related sulfonamide-piperidine compounds indicate the necessity of maintaining the integrity of the hydroxymethyl group and sulfonamide moiety for biological efficacy.

- The preparation methods are adaptable for scale-up, with purification steps critical for pharmaceutical-grade compound production.

Summary Table of Preparation Methods

Q & A

How can researchers optimize the synthesis of 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide to improve yield and purity?

Methodological Answer:

Synthesis optimization involves:

- Stepwise Protection-Deprotection : Use protecting groups (e.g., Boc for amines) to prevent unwanted side reactions during sulfonamide coupling or piperidine ring functionalization .

- Reaction Condition Control : Optimize temperature (e.g., 0–5°C for sensitive intermediates) and solvent polarity (THF or DMF for solubility) to reduce byproduct formation .

- Purification Techniques : Employ flash chromatography (silica gel, gradient elution) or preparative HPLC to isolate high-purity product. Monitor via TLC or LC-MS .

- Yield Enhancement : Utilize microwave-assisted synthesis for faster reaction kinetics or flow chemistry for scalable production .

What advanced spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm regiochemistry of the piperidine and sulfonamide groups. Assign peaks via 2D experiments (COSY, HSQC) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula with <2 ppm mass accuracy .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding interactions (e.g., sulfonamide SONH with water) .

- HPLC-PDA : Assess purity (>98%) using a C18 column with UV detection at 254 nm .

How can molecular docking and dynamics simulations be applied to predict the biological activity of this sulfonamide derivative?

Methodological Answer:

- Target Selection : Identify potential biological targets (e.g., carbonic anhydrase IX) via homology modeling or literature mining .

- Docking Workflow : Use AutoDock Vina to dock the compound into the active site. Parameterize charges with AM1-BCC and validate binding poses with Glide SP .

- MD Simulations : Run 100 ns simulations in GROMACS with CHARMM36 force field. Analyze RMSD, ligand-protein hydrogen bonds, and binding free energy (MM-PBSA) .

- Validation : Compare predicted binding affinity (ΔG) with experimental IC values from enzyme inhibition assays .

What experimental strategies are effective in evaluating this compound's potential as a carbonic anhydrase inhibitor?

Methodological Answer:

- Enzyme Assays : Use stopped-flow CO hydration assay with recombinant human CA isoforms. Monitor pH change via fluorescent dye (e.g., FITC-dextran) .

- IC Determination : Perform dose-response curves (0.1–100 µM) and fit data to Hill equation. Compare with acetazolamide as a positive control .

- Cellular Uptake Studies : Treat hypoxic cancer cells (e.g., HeLa) and quantify intracellular CA inhibition via Western blot (anti-CA IX) .

How should discrepancies in biological activity data between in vitro and in vivo studies be addressed?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assay) and bioavailability (oral vs. IV administration) to identify metabolic liabilities .

- Tissue Distribution : Use radiolabeled compound (e.g., C) to track accumulation in target tissues via autoradiography .

- Metabolite Identification : Perform LC-MS/MS on serum samples to detect hydroxylated or glucuronidated metabolites that may reduce efficacy .

What methodologies are employed to study the SAR of modifications on the piperidine ring of this compound?

Methodological Answer:

- Synthetic SAR Library : Synthesize analogs with substitutions (e.g., 3-hydroxymethyl → 3-ethyl) via reductive amination or Mitsunobu reactions .

- Biological Screening : Test analogs in enzyme inhibition (CA isoforms) and cytotoxicity assays (MTT on cancer cell lines). Correlate activity with logP and pK .

- 3D-QSAR Modeling : Build CoMFA/CoMSIA models using steric, electrostatic, and hydrophobic fields to guide rational design .

What analytical approaches are used to identify degradation products under various stress conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (0.1 M HCl/NaOH) .

- LC-TOF-MS Analysis : Identify degradation products (e.g., sulfonic acid from hydrolysis) via exact mass and MS/MS fragmentation .

- Stability-Indicating Methods : Validate HPLC method per ICH Q2(R1) to separate and quantify degradation impurities (<0.1%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.